

Ensitrelvir clinical trial protocol mild COVID-19

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Compound Focus: Ensitrelvir Fumarate

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Mechanism of Action

Ensitrelvir is an oral antiviral agent that functions as a **non-covalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease** [1] [2]. The 3CL protease, also known as the main protease (Mpro), is an enzyme essential for viral replication. It cleaves the viral polyproteins into functional non-structural proteins. By selectively inhibiting this protease, ensitrelvir suppresses viral replication [2] [3].

The drug's non-covalent binding mechanism differentiates it from some other protease inhibitors and contributes to its potent activity across various SARS-CoV-2 variants [4].

Summary of Clinical Trial Efficacy

The table below summarizes key efficacy data from recent ensitrelvir clinical trials.

Trial / Study Name	Phase	Patient Population	Primary Endpoint(s)	Key Efficacy Findings
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| **SCORPIO-HR** [5] | Phase 3 | Non-hospitalized adults with mild-to-moderate COVID-19 (symptom onset ≤5 days) | Time to sustained resolution of 15 symptoms through Day 29 | • Mean time to symptom resolution: 12.5 days (Ens) vs 13.1 days (Pbo); difference -0.6 days (p=0.14) • **Antiviral effect:** Greater reduction in LS mean RNA on Day 4 vs Pbo (diff: -0.72 log₁₀ copies/mL) || **SCORPIO-PEP** [2] [3] | Phase 3 | Household contacts of COVID-19 patients (post-exposure prophylaxis) | Incidence of symptomatic

COVID-19 at Day 10 | • **67% relative risk reduction** vs placebo (2.9% vs 9.0%; RR 0.33, $p < 0.0001$) | | **PLATCOV** [6] [7] | Phase 2 | Low-risk outpatients with early symptomatic COVID-19 | Oropharyngeal viral clearance rate (Day 0-5) | • **82% faster viral clearance** vs no study drug • Viral clearance was 16% slower than ritonavir-boosted nirmatrelvir | | **Real-World Study (Hospitalized)** [1] | Observational | Hospitalized patients (average age ~76 years) | All-cause mortality at Day 28 | • Day 28 mortality: 1.9% (Ens) vs 5.9% (Remdesivir); HR 0.32 (95% CI 0.09–1.07) |

Detailed Experimental Protocols

Treatment of Mild-to-Moderate COVID-19 (SCORPIO-HR Trial Protocol)

This protocol is designed to evaluate the efficacy of ensitrelvir in alleviating symptoms and reducing viral load in outpatients.

- **Study Design:** Global, randomized, double-blind, placebo-controlled trial [5].
- **Population:** Adults with mild-to-moderate COVID-19, within 5 days of symptom onset [5].
- **Intervention:**
 - **Day 1:** Oral ensitrelvir 375 mg (loading dose).
 - **Days 2-5:** Oral ensitrelvir 125 mg once daily.
 - Control: Blinded matching placebo [5].
- **Key Endpoint Assessment:**
 - **Symptom Resolution:** Participants recorded the presence/absence of 15 COVID-19 symptoms in a daily diary. The primary endpoint was the time to sustained resolution (for ≥ 48 hours) of all symptoms through Day 29 [5].
 - **Virologic Efficacy:** Nasopharyngeal swabs were collected to quantify SARS-CoV-2 RNA levels (\log_{10} copies/mL) and for viral culture. The change from baseline to Day 4 was a key virologic endpoint [5].
- **Statistical Analysis:** The primary analysis used a stratified Cox proportional hazards model for the time-to-event endpoint. The restricted mean time to event was also calculated [5].

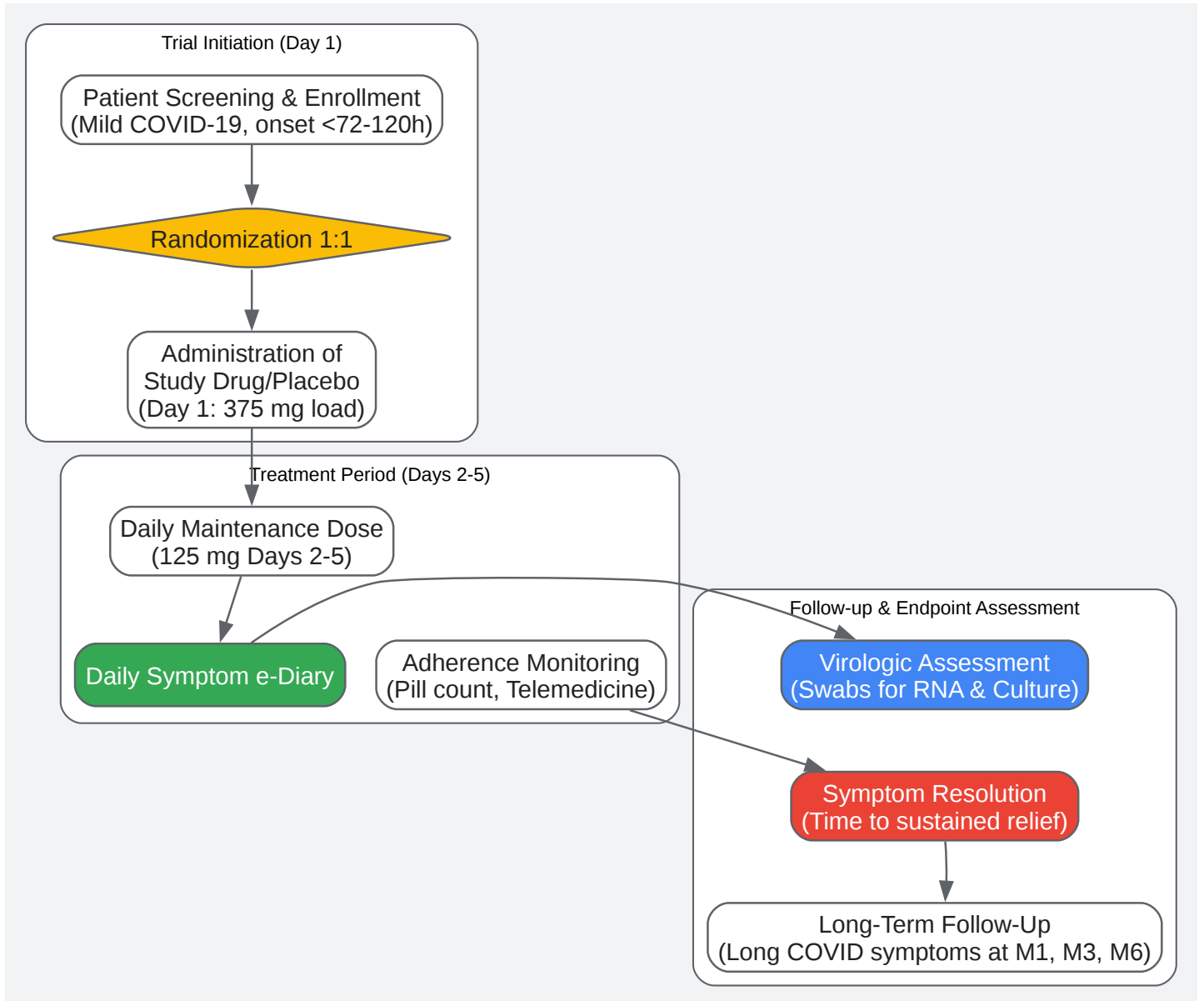
Prevention of Long COVID (Ongoing Trial Protocol)

This decentralized trial investigates ensitrelvir's potential to prevent the persistent symptoms of Long COVID.

- **Study Design:** Multi-center, randomized, double-blind, placebo-controlled trial using a decentralized design [4].
- **Population:** Adults with mild COVID-19, randomized within 72 hours of symptom onset. Patients at high risk for severe disease are excluded [4].
- **Intervention:**
 - **Ensitrelvir group:** 375 mg on day 1, then 125 mg once daily on days 2–5.
 - **Control group:** Matching placebo [4].
- **Key Endpoint Assessment:**
 - **Primary Endpoint:** The proportion of patients with specific persistent symptoms, defined as:
 - Fatigue, shortness of breath, difficulty breathing, or disturbances in smell/taste present at **both 1 and 3 months** post-treatment; OR
 - Difficulty concentrating/thinking, reasoning/solving problems, or memory loss at **3 months** post-treatment [4].
 - **Tools:** Symptoms are tracked using the standardized Post-COVID Conditions (PCC) questionnaire via an electronic patient-reported outcome system [4].
- **Sample Size:** The target enrollment is 2,000 participants [4].

Visualizing Trial Workflows

The following diagram illustrates the workflow for a typical ensitrelvir treatment trial, integrating key elements from the protocols described above.



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Safety and Tolerability Profile

A meta-analysis of six randomized controlled trials concluded that while ensitrelvir effectively reduces viral load, its safety profile requires careful consideration [8].

- **Common Laboratory Abnormalities:** The drug is significantly associated with transient, mild-to-moderate **decreases in high-density lipoprotein (HDL) cholesterol** and **increases in blood triglycerides** [4] [8]. These changes typically reverse after treatment completion.
- **Common Adverse Events:** The incidence of any treatment-emergent adverse events (TEAEs) was similar between ensitrelvir (61.5%) and placebo (60.6%) in the SCORPIO-HR trial [5]. Other reported events include headache and diarrhea [8].
- **Overall Safety:** No treatment-related serious adverse events or deaths were reported in the large Phase 3 trials [5] [2]. Ensitrelvir was generally well-tolerated, with an adverse event profile similar to placebo in the SCORPIO-PEP and SCORPIO-HR studies [5] [2].

Application Notes for Researchers

- **Strategic Positioning:** Ensitrelvir's primary differentiation lies in its **potent antiviral activity, once-daily dosing without a ritonavir booster**, and emerging data in **post-exposure prophylaxis** [6] [2] [3]. This makes it a strong candidate for populations where drug-drug interactions are a concern with ritonavir-boosted regimens.
- **Considerations for Clinical Trial Design:**
 - **Endpoint Selection:** For treatment studies in mild populations, symptom-based endpoints may show modest benefits. Virologic endpoints (viral RNA, culture) are often more sensitive and consistently demonstrate drug effect [5] [6].
 - **Population Timing:** Enrollment within 72 hours of symptom onset is critical for maximizing efficacy, especially for endpoints related to symptom resolution and Long COVID prevention [4].
 - **Safety Monitoring:** Protocols should include frequent monitoring of lipid panels (HDL, triglycerides) before, during, and after treatment [8].

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